
1,3-Dioxoisoindolin-2-YL 4,4-difluorocyclohexane-1-carboxylate
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-YL 4,4-difluorocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C15H13F2NO4 and its molecular weight is 309.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-YL 4,4-difluorocyclohexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-YL 4,4-difluorocyclohexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis : The compound's structure and properties have been analyzed through crystallography, contributing to understanding its molecular configuration (Raza et al., 2009).
Chemosensor for Metal Ions : Derivatives like 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate (DQC) have been synthesized for the selective and sensitive detection of Fe3+ ions, showcasing the compound's potential in chemical sensing applications (Madhu & Sivakumar, 2019).
Molecular Geometry and Interactions : Research has been conducted on the molecular geometry and intermolecular interactions of 1,3-dioxoisoindolin-2-yl derivatives, aiding in the understanding of its chemical behavior (Qi, Qin, & Duan, 2011).
X-ray Diffraction and Theoretical Analysis : Investigations include X-ray diffraction and theoretical approaches to understand the molecular structure of derivatives like (E)-2-(2-(1,3-dioxoisoindolin-2-yl)-1-(3-phenyl-3-methylcyclobutyl) ethylidene) hydrazine carboxamide (Yılmaz et al., 2012).
Antimicrobial Activity : Certain derivatives have shown promising antimicrobial activities, suggesting potential applications in medical and pharmaceutical fields (Bedair et al., 2006).
Corrosion Inhibition : Derivatives have been synthesized and found to be effective as corrosion inhibitors for carbon steel in acidic environments, indicating applications in material science and engineering (Shamaya, Al-jeilawi, & Khudhair, 2021).
Density Functional Methods for Stereoisomers : Studies include using density functional methods to distinguish stereoisomers of compounds containing 1,3-dioxoisoindolin-2-yl, important for chemical synthesis and pharmaceutical applications (Wiitala, Cramer, & Hoye, 2007).
Photo-patternable Cross-linked Epoxy System : Research on derivatives for developing novel photo-patternable cross-linked epoxy systems suitable for deep UV lithography applications, indicating use in materials science and nanotechnology (Huh et al., 2009).
Anti-proliferative Activity : Some derivatives have been evaluated for their anti-proliferative activity against human cell lines, suggesting potential in cancer research and therapy (Hekal, Ali, & Abu El‐Azm, 2020).
Photoremovable Protecting Groups : The use of 1,3-dioxoindan-2-yl esters as photoremovable protecting groups in chemical reactions, useful in synthetic chemistry and material sciences (Literák, Hroudná, & Klán, 2008).
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c16-15(17)7-5-9(6-8-15)14(21)22-18-12(19)10-3-1-2-4-11(10)13(18)20/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOPFFVLZBWOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl 4,4-difluorocyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




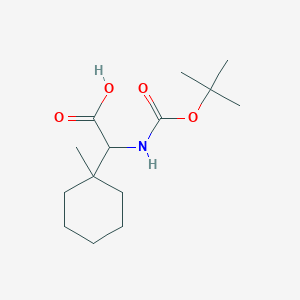
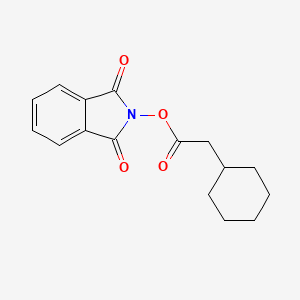
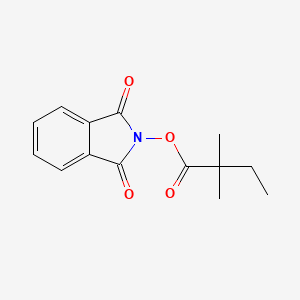

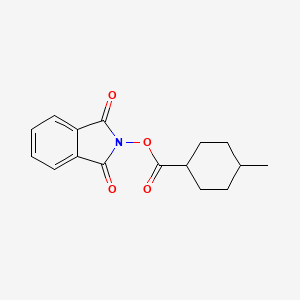
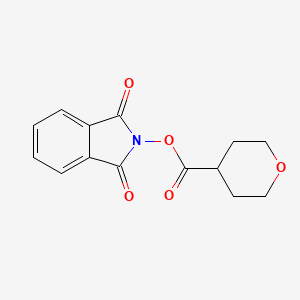
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)

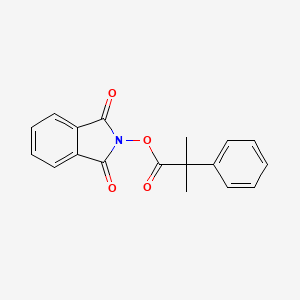
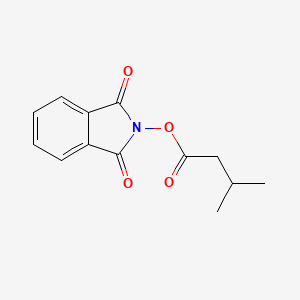
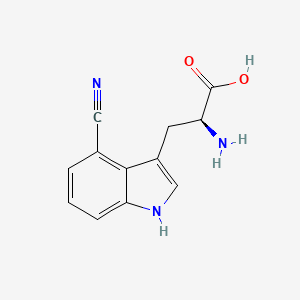
![2-{[(Tert-butoxy)carbonyl]amino}-3-nitrobenzoic acid](/img/structure/B8074656.png)
![3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)